Tropane

描述

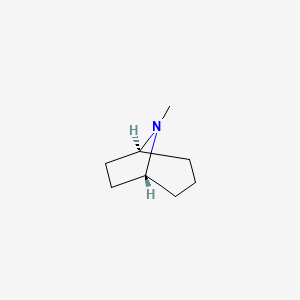

Structure

3D Structure

属性

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPYZSEQKXZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879243 | |

| Record name | Tropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-17-9 | |

| Record name | Tropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Tropane Alkaloid Biosynthesis Pathway: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of tropane alkaloids, focusing on the key enzymes, quantitative data, and experimental protocols essential for its study. The information presented is critical for metabolic engineering efforts aimed at enhancing the production of clinically significant pharmaceuticals such as hyoscyamine (B1674123) and scopolamine (B1681570).

Core Biosynthetic Pathway

This compound alkaloids (TAs) are a class of plant secondary metabolites characterized by a distinctive 8-azabicyclo[3.2.1]octane (northis compound) ring system.[1] Primarily found in the Solanaceae family, these compounds are synthesized through a complex, multi-step process that originates in the roots and are subsequently transported to the aerial parts of the plant.[1] The biosynthesis of hyoscyamine and scopolamine commences with the amino acids L-ornithine and L-arginine, which are converted to putrescine.[1]

The initial committed step is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[1] The resultant N-methylputrescine is then oxidatively deaminated to form 4-methylaminobutanal, which spontaneously cyclizes into the N-methyl-Δ¹-pyrrolinium cation.[1] This cation is a pivotal intermediate in the pathway. The formation of tropinone (B130398), the first metabolite containing the this compound core, involves a non-canonical polyketide synthase and a cytochrome P450-mediated cyclization.[1]

Tropinone is a critical branch point, where two stereospecific tropinone reductases, TR-I and TR-II, dictate the metabolic flow.[1] Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), which is a precursor for hyoscyamine and scopolamine.[2] Conversely, tropinone reductase II (TR-II) converts tropinone to pseudotropine (3β-tropanol), the precursor for calystegine biosynthesis.[2]

Tropine is then esterified with tropic acid, which is derived from phenylalanine, to form littorine.[1] Littorine subsequently undergoes rearrangement to hyoscyamine.[1] The final steps in the biosynthesis of scopolamine involve the enzyme hyoscyamine 6β-hydroxylase (H6H), which first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes its epoxidation to scopolamine.[1][3]

Key Biosynthetic Enzymes: Quantitative Data

The efficiency and regulation of the this compound alkaloid pathway are governed by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered rate-limiting steps and are primary targets for metabolic engineering.[1][4] The kinetic properties of these enzymes are summarized below.

| Enzyme | Substrate | Km (µM) | Vmax | Kcat | Source Organism | Reference |

| Putrescine N-methyltransferase (PMT) | Putrescine | - | - | - | Nicotiana tabacum | [5] |

| S-adenosylmethionine | - | - | - | Nicotiana tabacum | [5] | |

| Tropinone Reductase I (TR-I) | Tropinone | - | - | - | Datura stramonium | [6] |

| Tropinone Reductase II (TR-II) | Tropinone | - | - | - | Hyoscyamus niger | [7] |

| Hyoscyamine 6β-hydroxylase (H6H) | L-hyoscyamine | 35 | - | - | Hyoscyamus niger | [2] |

| α-ketoglutarate | 43 | - | - | Hyoscyamus niger | [2] | |

| Ornithine Decarboxylase (AbODC) | Ornithine | - | - | - | Atropa belladonna | [8] |

This compound Alkaloid Content in Plant Tissues

The concentration of this compound alkaloids can vary significantly depending on the plant species, the specific organ, and developmental stage. The following table summarizes quantitative data from Duboisia myoporoides.

| Plant Organ | Developmental Stage | Littorine (mg g-1 DW) | Hyoscyamine (mg g-1 DW) | 6-hydroxy hyoscyamine (mg g-1 DW) | Scopolamine (mg g-1 DW) | Reference |

| Roots | 6 months | 0.46 ± 0.07 | - | - | - | [9] |

| Leaves | 6 weeks | - | - | - | 5.5 | [9] |

| Leaves | 6 months | - | 3.01 ± 1.54 | 4.35 ± 1.18 | 14.77 ± 5.03 | [9] |

Experimental Protocols

This compound Alkaloid Quantification via HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of this compound alkaloids in plant extracts.

Sample Preparation:

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.[1]

-

Lyophilize the tissue to remove water and then grind it into a fine, homogenous powder.[1]

-

Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.[1]

-

Extraction (µ-QuEChERS approach):

-

Add 1 mL of extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) to the sample tube.[1]

-

Vortex vigorously for 1 minute.[1]

-

Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation.[1]

-

Centrifuge to pellet the plant debris and salts.

-

Collect the supernatant containing the alkaloids.

-

HPLC-MS/MS Analysis:

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Mass Spectrometry Detection:

Data Analysis:

-

Generate a calibration curve using certified standards of the target alkaloids.

-

Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.[1]

Gene Expression Analysis via Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the transcript levels of key biosynthetic genes.

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen, powdered plant tissue using a suitable RNA extraction kit.

-

Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.[1]

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[1]

qPCR:

-

Primer Design and Validation:

-

Design gene-specific primers for target genes (e.g., PMT, H6H) and at least one stable reference gene (e.g., Actin, EF-1α) for normalization.[1]

-

Primers should amplify a product of 100-200 bp.[1]

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.[1]

-

-

Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[1]

-

Thermocycling Conditions:

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.[1]

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then to a control sample (ΔΔCt).[1]

Visualizations

Caption: Core biosynthetic pathway of this compound alkaloids.

Caption: Workflow for this compound alkaloid quantification.

Caption: Workflow for gene expression analysis by qPCR.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. jipb.net [jipb.net]

- 5. mdpi.com [mdpi.com]

- 6. Enhancing this compound Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering this compound Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Classification of Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural classification of tropane alkaloids, a significant class of bicyclic secondary metabolites. Renowned for their diverse pharmacological activities, from anticholinergics to stimulants, a thorough understanding of their structural nuances is critical for drug discovery and development. This document details their classification, presents key structural data in a comparative format, and provides detailed experimental protocols for their analysis.

Core Structural Framework

This compound alkaloids are defined by the presence of a characteristic 8-azabicyclo[3.2.1]octane ring system. This bicyclic structure is formed by the fusion of a piperidine (B6355638) and a pyrrolidine (B122466) ring, sharing a common nitrogen atom and two carbon atoms.[1] The core this compound skeleton can be substituted at various positions, leading to a wide array of derivatives with distinct chemical properties and biological activities.

Structural Classification of this compound Alkaloids

The structural classification of this compound alkaloids is primarily based on the nature and stereochemistry of the substituents on the this compound ring. The major classes are derived from either 3α-tropanol (tropine) or 3β-tropanol (pseudotropine).

The three main groups of this compound alkaloids are:

-

Hyoscyamine and Scopolamine (B1681570) Group: These are esters of 3α-tropanol (tropine). Hyoscyamine is the tropyl ester of tropine, and scopolamine is its 6,7-epoxy derivative. These compounds are predominantly found in the Solanaceae family and are known for their anticholinergic properties.[2]

-

Cocaine Group: Cocaine and its analogues are esters of 3β-tropanol (pseudotropine). They are primarily found in plants of the Erythroxylum genus. Cocaine is a potent stimulant of the central nervous system.[2]

-

Calystegines: This group consists of polyhydroxylated northis compound alkaloids. They are found in various plant families, including Convolvulaceae and Solanaceae.[2]

Below is a diagram illustrating the structural classification of this compound alkaloids.

Data Presentation

¹³C NMR Spectral Data of Selected this compound Alkaloids

The following table summarizes the ¹³C NMR chemical shifts (δ in ppm) for key this compound alkaloids, providing a valuable resource for their identification and structural elucidation.[3][4][5]

| Carbon | Tropine | Atropine | Scopolamine | Cocaine |

| C-1 | 62.1 | 60.1 | 58.2 | 62.3 |

| C-2 | 35.6 | 35.4 | 33.1 | 35.7 |

| C-3 | 64.9 | 67.5 | 64.2 | 66.9 |

| C-4 | 35.6 | 35.4 | 33.1 | 35.7 |

| C-5 | 62.1 | 60.1 | 58.2 | 62.3 |

| C-6 | 26.3 | 25.8 | 55.9 | 25.4 |

| C-7 | 26.3 | 25.8 | 55.9 | 25.4 |

| N-CH₃ | 40.1 | 39.1 | 38.9 | 41.1 |

| C=O | - | 172.1 | 171.8 | 170.5 |

| Cα | - | 53.6 | 53.4 | 50.1 |

| Cβ | - | 64.2 | 64.0 | - |

| C-1' | - | 135.5 | 135.3 | 132.9 |

| C-2',6' | - | 128.6 | 128.4 | 129.7 |

| C-3',5' | - | 128.6 | 128.4 | 128.3 |

| C-4' | - | 127.8 | 127.6 | 130.0 |

| OCH₃ | - | - | - | 51.4 |

Mass Spectrometry Fragmentation of this compound Alkaloids

The mass spectral fragmentation patterns are crucial for the structural identification of this compound alkaloids. The table below outlines the characteristic fragment ions observed in the mass spectra of major this compound alkaloids.[2]

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |

| Tropine | 141 | 124, 96, 82, 81 |

| Atropine | 289 | 124 (this compound moiety), 103 (tropic acid fragment), 94 |

| Scopolamine | 303 | 138 (scopine moiety), 103 (tropic acid fragment), 94 |

| Cocaine | 303 | 182 (benzoylecgonine methyl ester fragment), 122 (benzoic acid fragment), 82 |

X-ray Crystallography Data of Selected this compound Alkaloids

X-ray crystallography provides precise information on the three-dimensional structure of molecules, including bond lengths and angles. The following table presents selected crystallographic data for key this compound alkaloids.

| Parameter | Cocaine | Hyoscyamine |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| Bond Lengths (Å) | ||

| N1-C1 | 1.467 | 1.503 |

| N1-C5 | 1.460 | 1.508 |

| C3-O(ester) | 1.469 | 1.472 |

| Bond Angles (º) | ||

| C1-N1-C5 | 93.8 | 93.9 |

| C1-C2-C3 | 110.1 | 111.4 |

| C3-C4-C5 | 110.2 | 111.3 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general procedure for the analysis of this compound alkaloids in plant extracts.

1. Sample Preparation (Plant Material): a. Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight. b. Grind the dried material into a fine powder. c. Accurately weigh approximately 1 g of the powdered sample into a flask. d. Add 20 mL of methanol (B129727) and sonicate for 30 minutes. e. Filter the extract and evaporate the solvent under reduced pressure. f. Re-dissolve the residue in 1 mL of methanol for GC-MS analysis.

2. GC-MS Operating Conditions:

- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 10 minutes at 280°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL (splitless mode).

- MS Interface Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Mass Range: m/z 40-500.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This protocol outlines a method for the quantitative analysis of this compound alkaloids.

1. Sample Preparation (e.g., Biological Fluids): a. To 1 mL of sample (e.g., plasma, urine), add an internal standard. b. Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate). c. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. d. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Operating Conditions:

- HPLC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase:

- A: 0.1% formic acid in water.

- B: 0.1% formic acid in acetonitrile.

- Gradient Elution:

- Start with 5% B, hold for 1 minute.

- Linearly increase to 95% B over 8 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and equilibrate for 3 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each target alkaloid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This section provides a general workflow for the structural elucidation of an unknown this compound alkaloid.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified alkaloid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD). b. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the number of protons, their chemical environments, and coupling patterns. b. ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number and types of carbon atoms. c. DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. d. 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting structural fragments.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

3. Data Analysis and Structure Elucidation: a. Integrate and analyze the ¹H NMR spectrum. b. Assign the carbon signals from the ¹³C and DEPT spectra. c. Use COSY, HSQC, and HMBC data to assemble the molecular skeleton. d. Use NOESY data to determine the relative stereochemistry. e. Compare the obtained spectral data with literature values for known this compound alkaloids to confirm the structure.

Biosynthesis of the this compound Core

The biosynthesis of the this compound ring system is a complex enzymatic process that originates from the amino acid ornithine. The following diagram illustrates the key steps in the formation of the central intermediate, tropinone.

This guide serves as a foundational resource for professionals engaged in the study and development of this compound alkaloids. The provided data and protocols are intended to facilitate further research and innovation in this important field of natural product chemistry.

References

- 1. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. C-NMR spectroscopy of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Distribution of Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids and secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (northis compound) ring system.[1] This diverse group of over 200 compounds is renowned for its significant pharmacological properties, ranging from anticholinergic and stimulant effects to toxicity.[2][3] Members of this class, such as atropine (B194438), scopolamine (B1681570), and cocaine, have a long history of use in medicine as well as being notorious for their psychoactive effects.[1][3] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound alkaloids, along with detailed experimental protocols for their extraction and characterization.

Natural Sources and Distribution

This compound alkaloids have a scattered distribution among angiosperm families, suggesting that the biosynthetic pathways for these compounds may have evolved independently on multiple occasions.[2] They are most famously and abundantly found in the Solanaceae (nightshade) family.[3][4][5] However, their presence has been documented in several other plant families.

The primary plant families and genera known to produce significant this compound alkaloids are:

-

Solanaceae: This family is the most prominent source of medicinal this compound alkaloids.[4][5] Key genera include:

-

Erythroxylaceae: This family is the exclusive natural source of cocaine and its related alkaloids.[3][9] The principal genus is:

-

Other Families: this compound alkaloids are also found, though typically in lower concentrations or as different structural variants, in families such as:

The distribution of this compound alkaloids is not uniform throughout the plant; concentrations can vary significantly between different organs such as the roots, leaves, stems, flowers, and seeds.[3][6] In many Solanaceae species, the biosynthesis of this compound alkaloids primarily occurs in the roots, from where they are translocated to the aerial parts of the plant.[11][12]

Quantitative Distribution of Major this compound Alkaloids

The following table summarizes the quantitative data for the most prominent this compound alkaloids in several key plant species, providing a comparative overview of their distribution.

| Plant Species | Family | Major this compound Alkaloids | Plant Organ | Concentration (% of Dry Weight unless otherwise specified) |

| Atropa belladonna | Solanaceae | Atropine, Hyoscyamine (B1674123), Scopolamine | Roots | Up to 1.3% total alkaloids[6][13] |

| Leaves | Up to 1.2% total alkaloids[6][13] | |||

| Stalks | 0.65% total alkaloids[6][13] | |||

| Flowers | 0.6% total alkaloids[6][13] | |||

| Ripe Berries | 0.7% total alkaloids[6][13] | |||

| Seeds | 0.4% total alkaloids[6][13] | |||

| Datura stramonium | Solanaceae | Atropine, Hyoscyamine, Scopolamine | Leaves | Atropine: 0.030-0.037%, Scopolamine: up to 0.090%[9] |

| Stems | Atropine: 0.070%, Scopolamine: 0.023%[9] | |||

| Roots | Atropine: 0.045-0.056%, Scopolamine: 0.013% (vegetative), absent (generative)[9] | |||

| Seeds | Scopolamine: 0.020%[9] | |||

| Datura metel | Solanaceae | Hyoscyamine, Scopolamine | Seeds | Scopolamine: 0.294% - 0.631%[14] |

| Flowers | Scopolamine: 0.190% - 0.698%[14] | |||

| Leaves | Scopolamine: 0.042% - 0.255%[14] | |||

| Hyoscyamus niger | Solanaceae | Hyoscyamine, Scopolamine | Plant | 0.06–0.13% total this compound alkaloids[8] |

| Root Cultures | Hyoscyamine: 7.8 ± 1.6 mg/g, Scopolamine: 29.97 ± 0.60 mg/g[8] | |||

| Erythroxylum coca | Erythroxylaceae | Cocaine and related alkaloids | Leaves | Varies, can contain a range of this compound alkaloids[9] |

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex enzymatic process that has been the subject of extensive research. The core this compound ring structure is derived from the amino acid L-ornithine, which is converted to putrescine.[12] The pathway then proceeds through a series of key enzymatic steps to form the central intermediate, tropinone. From tropinone, the pathway bifurcates to produce the various this compound alkaloids.

Key Signaling Pathway: this compound Alkaloid Biosynthesis in Solanaceae

Experimental Protocols

Accurate and reliable analysis of this compound alkaloids is crucial for research, quality control in the pharmaceutical industry, and food safety. A variety of analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), being the most common.

Experimental Workflow for this compound Alkaloid Analysis

Detailed Methodologies

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is highly effective for the extraction of this compound alkaloids from complex plant matrices.

-

Homogenization: Weigh 1-2 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.

-

Extraction:

-

Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for analysis by HPLC-MS/MS or GC-MS.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound alkaloids.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile or methanol (B129727) with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each this compound alkaloid.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique, often requiring derivatization for thermally labile this compound alkaloids.

-

Derivatization (for hyoscyamine and scopolamine):

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat at 70-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

Chromatographic Conditions:

-

Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions for each derivatized this compound alkaloid.

-

Conclusion

This guide provides a foundational understanding of the natural sources, distribution, and analysis of this compound alkaloids. The presented data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development. The complexity and diversity of this compound alkaloids continue to be an active area of research, with ongoing efforts to discover novel compounds, elucidate biosynthetic pathways, and develop more efficient analytical techniques.

References

- 1. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sid.ir [sid.ir]

- 4. Cocaine distribution in wild Erythroxylum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. phytojournal.com [phytojournal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. abcbot.pl [abcbot.pl]

- 10. cropj.com [cropj.com]

- 11. Determination of this compound alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. benchchem.com [benchchem.com]

- 14. Multi-analysis determination of this compound alkaloids in cereals and solanaceaes seeds by liquid chromatography coupled to single stage Exactive-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tropane Alkaloids: A Technical Guide

This guide provides an in-depth examination of the pharmacological properties of tropane alkaloids, a class of naturally occurring compounds known for their significant effects on the central and peripheral nervous systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their analysis.

Introduction to this compound Alkaloids

This compound alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by a this compound ring in their chemical structure.[1] They are secondary metabolites found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), as well as the Erythroxylaceae family (Erythroxylum coca).[2][3][4]

These compounds can be broadly classified based on their primary pharmacological effects:

-

Anticholinergics: This group includes alkaloids like atropine (B194438) and scopolamine (B1681570). They primarily act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[2][5] This leads to effects such as increased heart rate, reduced secretions, and smooth muscle relaxation.[3]

-

Stimulants: The most prominent member of this group is cocaine. Its primary mechanism involves the inhibition of monoamine reuptake transporters, particularly the dopamine (B1211576) transporter (DAT), leading to increased synaptic concentrations of dopamine and stimulant effects.[1][6]

The diverse pharmacological activities of this compound alkaloids have led to their use in medicine as antispasmodics, antiemetics, mydriatics, and bronchodilators, while also making them substances of abuse.[2][7]

Pharmacodynamics and Mechanism of Action

The pharmacological effects of this compound alkaloids are dictated by their interaction with specific protein targets in the nervous system.

Anticholinergic this compound Alkaloids (Atropine and Scopolamine)

Atropine and scopolamine are non-selective, competitive antagonists of muscarinic acetylcholine receptors (M1-M5).[8][9] They prevent acetylcholine from binding to these G-protein coupled receptors, thereby inhibiting parasympathetic nerve activity.[10]

-

Muscarinic Receptor Subtypes: There are five subtypes of muscarinic receptors (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, activating the phospholipase C signaling pathway, while M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase.[5] The non-selectivity of atropine and scopolamine for these subtypes contributes to their wide range of physiological effects.[11]

-

Physiological Effects: By blocking parasympathetic ("rest and digest") activity, these alkaloids cause mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia (increased heart rate), decreased salivation and other secretions, and relaxation of smooth muscle in the gut and bronchi.[12][13] At therapeutic doses, scopolamine also has prominent central nervous system effects, including drowsiness and amnesia, making it useful for preventing motion sickness and postoperative nausea.[9][11]

Stimulant this compound Alkaloids (Cocaine)

Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[6] This inhibition leads to a rapid and sustained increase in the concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission in the brain's reward pathways.[6][14]

Cocaine also blocks the reuptake of other monoamine neurotransmitters, including norepinephrine (B1679862) (via the norepinephrine transporter, NET) and serotonin (B10506) (via the serotonin transporter, SERT), although its affinity for DAT is generally the highest and most critical for its reinforcing effects.[14][15] The increased synaptic levels of these neurotransmitters lead to the characteristic psychostimulant and sympathomimetic effects, such as euphoria, increased energy, and cardiovascular stimulation.[16]

Quantitative Pharmacological Data

The affinity of this compound alkaloids for their respective targets is a key determinant of their potency and pharmacological profile. This data is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Receptor Binding Affinities (Ki/IC50 in nM) of Select this compound Alkaloids

| Compound | Muscarinic M1 | Muscarinic M2 | Muscarinic M3 | Muscarinic M4 | Muscarinic M5 | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| Atropine | 1.7 | 7.7 | 1.1 | 1.3 | 4.8 | >10,000 | >10,000 |

| Scopolamine | 1.0 | 2.1 | 0.7 | 1.2 | 3.5 | >10,000 | >10,000 |

| N-methylscopolamine | 0.05 | 0.25 | 0.04 | 0.12 | 0.16 | - | - |

| Cocaine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 96 | 304 |

| Tropisetron | - | - | - | - | - | 250 | 1.1 |

Data compiled from various sources. Exact values may vary based on experimental conditions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound alkaloids influence their onset, duration of action, and clinical utility.

Table 2: Pharmacokinetic Parameters of Major this compound Alkaloids

| Parameter | Atropine | Scopolamine | Cocaine |

| Route of Administration | IV, IM, Ophthalmic | Transdermal, Oral, IV | Intranasal, IV, Oral |

| Bioavailability | ~25% (Oral)[8] | 3-27% (Oral), ~13% (Transdermal)[9][17][18] | Varies by route |

| Plasma Half-life (t½) | 2-4 hours[8][19] | ~64 min (IV), Longer for Transdermal[9] | 0.8 - 1.5 hours |

| Time to Peak Plasma (Tmax) | ~1 min (IV)[8] | ~24 min (Oral), ~8 hours (Transdermal)[9] | Varies by route |

| Peak Plasma Conc. (Cmax) | Dose-dependent | ~0.1 ng/mL (Transdermal)[9] | Dose & route-dependent |

| Metabolism | Hepatic hydrolysis to tropine (B42219) and tropic acid.[8][19] | Hepatic, extensive first-pass metabolism.[17] | Plasma and liver esterases to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[16] |

| Excretion | 13-50% excreted unchanged in urine.[8][19] | <5% excreted unchanged in urine.[17] | <10% excreted unchanged in urine. |

Experimental Protocols

Accurate characterization of the pharmacological profile of this compound alkaloids relies on robust experimental methodologies.

Radioligand Binding Assay (for Receptor Affinity)

This technique is used to determine the affinity of a drug for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Ki of a test compound (e.g., atropine) for a specific muscarinic receptor subtype.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells transfected with the M2 receptor gene) are cultured, harvested, and homogenized to isolate cell membranes containing the receptor.

-

Assay Setup: In a multi-well plate, a constant concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (for Pharmacokinetic Analysis)

LC-MS/MS is a highly sensitive and selective analytical technique used to quantify drugs and their metabolites in biological matrices like plasma or brain tissue.[18]

Objective: To determine the concentration of scopolamine in rat plasma over time after administration.

Methodology:

-

Sample Collection: Blood samples are collected from rats at predefined time points following drug administration.[11] Plasma is separated by centrifugation.

-

Sample Preparation: A known amount of an internal standard is added to the plasma samples. The drug is then extracted from the plasma matrix using protein precipitation or liquid-liquid extraction.[11][18]

-

Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other matrix components on a C18 analytical column using a specific mobile phase gradient.[20]

-

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.

-

Mass Analysis (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the parent ion of the drug. This ion is fragmented in the collision cell (Q2), and a specific product ion is selected by the third quadrupole (Q3) before reaching the detector.[21] This process provides high specificity.

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of the drug. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. This compound alkaloid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative Systems Pharmacological Analysis of Drugs of Abuse Reveals the Pleiotropy of Their Targets and the Effector Role of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] this compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | Semantic Scholar [semanticscholar.org]

- 8. Atropine - Wikipedia [en.wikipedia.org]

- 9. journal.unnes.ac.id [journal.unnes.ac.id]

- 10. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 11. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 13. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacological Evaluation of this compound Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Bicyclic Enigma: A Technical Guide to the History and Chemical Elucidation of Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and intricate chemical elucidation of tropane alkaloids, a class of naturally occurring compounds characterized by the distinctive 8-azabicyclo[3.2.1]octane nucleus. From their early use in traditional medicine and as poisons to their indispensable role in modern pharmacology, this document provides a comprehensive overview of their discovery, structural determination, and the key experimental methodologies that have defined our understanding of these potent biomolecules.

A Historical Perspective: From Ancient Remedies to Modern Pharmaceuticals

The story of this compound alkaloids is deeply intertwined with human history, marked by their use in rituals, medicine, and nefarious activities long before their chemical nature was understood. Plants from the Solanaceae family, such as deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium), have been recognized for centuries for their potent physiological effects.[1][2] These plants were ingredients in potions and poisons in ancient Europe and Asia.[1] In South America, the leaves of the coca plant (Erythroxylum coca) have been chewed for millennia for their stimulant and medicinal properties.[3]

The formal scientific investigation into these compounds began in the 19th century with the isolation of the first this compound alkaloids.

-

Atropine (B194438): In 1832, the German pharmacist H. F. G. Mein successfully isolated atropine, though he did not publish his findings.[1] A year later, P. L. Geiger and O. Hesse independently isolated and characterized atropine from Atropa belladonna and Hyoscyamus niger.[1]

-

Cocaine: The isolation of cocaine from coca leaves was first achieved by Friedrich Gaedcke in 1855, who named the compound "erythroxyline". A purer form was isolated by Albert Niemann in 1860, who described its anesthetic properties.

The elucidation of the complex bicyclic structure of these alkaloids posed a significant challenge to chemists of the era and set the stage for groundbreaking work in synthetic organic chemistry.

The Chemical Elucidation of the this compound Core

The determination of the characteristic 8-azabicyclo[3.2.1]octane structure of this compound alkaloids was a major achievement in natural product chemistry. The journey from isolation to complete structural and stereochemical definition involved meticulous degradation studies and culminated in landmark total syntheses.

Early Structural Studies

Initial structural work in the late 19th and early 20th centuries relied on chemical degradation. Key discoveries included:

-

Ester Nature: It was established that atropine and cocaine were esters. Alkaline hydrolysis of atropine yielded tropine (B42219) and tropic acid, while cocaine yielded ecgonine, benzoic acid, and methanol.[1]

-

The this compound Skeleton: The core bicyclic amine, this compound, was the common structural feature. The correct structure of tropine was a subject of intense debate until Richard Willstätter's seminal work.

Landmark Total Syntheses

The definitive proof of the this compound alkaloid structure came from their total synthesis.

-

Willstätter's Synthesis of Tropinone (B130398) and Cocaine (1901-1903): Richard Willstätter's multi-step synthesis of tropinone, the ketone precursor to tropine, was a monumental effort that confirmed the bicyclic structure.[4] His subsequent conversion of tropinone to (±)-cocaine was the first total synthesis of this complex natural product and a landmark in organic chemistry.[5][6]

-

Robinson's Biomimetic Synthesis of Tropinone (1917): Sir Robert Robinson's elegant and efficient one-pot synthesis of tropinone is a classic in the field of total synthesis.[4][7] Mimicking the presumed biosynthetic pathway, Robinson reacted succinaldehyde, methylamine, and acetonedicarboxylic acid in a buffered aqueous solution to produce tropinone in a remarkable yield.[4][7] This synthesis was not only a testament to Robinson's ingenuity but also a foundational example of biomimetic synthesis.

Modern Spectroscopic Techniques

The advent of modern spectroscopic techniques has revolutionized the structural elucidation of new this compound alkaloids, allowing for rapid and unambiguous structure determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for determining the connectivity and stereochemistry of this compound alkaloids.[8][9] Characteristic chemical shifts and coupling constants provide detailed information about the bicyclic core and the nature and orientation of substituents.[8][10]

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS and LC-MS), is crucial for identifying known alkaloids and providing molecular weight and fragmentation data for new compounds.[11][12] The fragmentation patterns often provide key structural information about the this compound core and its ester side chains.[2][11]

Quantitative Data on this compound Alkaloids

The concentration and composition of this compound alkaloids vary significantly among different plant species, plant parts, and even with the developmental stage of the plant. The following tables summarize key quantitative data for researchers.

Table 1: this compound Alkaloid Content in Various Plant Species

| Plant Species | Family | Major this compound Alkaloids | Plant Organ | Concentration (mg/g dry weight unless specified) |

| Atropa belladonna | Solanaceae | Hyoscyamine, Scopolamine (B1681570), Anisodamine | Leaves | Hyoscyamine: 0.92 - 10.61, Scopolamine: 0.30 - 1.50[13] |

| Roots | Hyoscyamine: 0.53 - 2.80, Scopolamine: 0.27, Anisodamine: 0.50[13] | |||

| Datura stramonium | Solanaceae | Hyoscyamine, Scopolamine | Seeds | Total Alkaloids: 0.25% - 0.7%[14] |

| Hyoscyamus niger | Solanaceae | Hyoscyamine, Scopolamine | Root Cultures | Hyoscyamine: 7.8, Scopolamine: 29.97[13] |

| Leaves | Total Alkaloids: 0.7126[13] | |||

| Brugmansia versicolor | Solanaceae | Scopolamine | Flowers | 1771[15] |

| Leaves | 297[15] | |||

| Solandra maxima | Solanaceae | Atropine | Flowers | 10.4[15] |

Table 2: Receptor Binding Affinities of this compound Alkaloids

| Alkaloid | Receptor | Preparation | IC50 |

| N-methylatropine | Muscarinic Acetylcholine (B1216132) | < 100 pM[16] | |

| N-methylscopolamine | Muscarinic Acetylcholine | < 300 pM[16] | |

| Cocaine | Dopamine (B1211576) Transporter (DAT) | Rat Striatal Synaptosomes | Varies by study, often in the µM range[17][18] |

| RTI-55 | Dopamine Transporter (DAT) | Rat Striatum | >50-fold lower than cocaine[18] |

| RTI-121 | Dopamine Transporter (DAT) | Rat Striatum | >50-fold lower than cocaine[18] |

| RTI-130 | Dopamine Transporter (DAT) | Rat Striatum | >50-fold lower than cocaine[18] |

| Parthenolide | Cocaine Binding Site (DAT) | HEK/DAT cell membranes | 394 ± 28 µM[19] |

Table 3: Spectroscopic Data for Key this compound Alkaloids

| Alkaloid | 1H NMR (Selected Signals) | 13C NMR (Selected Signals) | Mass Spectrometry (Key Fragments m/z) |

| Atropine | δ 7.2-7.4 (m, 5H, Ar-H), δ 5.0 (t, 1H, H-3), δ 4.2 (m, 1H, H-1'), δ 3.1 (m, 2H, H-1, H-5), δ 2.3 (s, 3H, N-CH3)[20] | δ 172.0 (C=O), δ 135.7 (Ar-C), δ 128.5, 128.0, 127.5 (Ar-CH), δ 67.2 (C-3), δ 60.4 (C-1, C-5), δ 53.9 (C-1'), δ 40.2 (N-CH3)[10] | 303 (M+), 182, 124, 105, 94, 82[1] |

| Scopolamine | δ 7.2-7.4 (m, 5H, Ar-H), δ 4.9 (t, 1H, H-3), δ 3.8 (m, 1H, H-1'), δ 3.1 (m, 1H, H-6), δ 2.7 (m, 1H, H-7), δ 2.5 (s, 3H, N-CH3)[9] | δ 171.7 (C=O), δ 135.7 (Ar-C), δ 128.8, 128.0, 127.5 (Ar-CH), δ 66.0 (C-3), δ 60.1 (C-6), δ 58.0 (C-7), δ 57.5 (C-1, C-5), δ 53.9 (C-1'), δ 41.9 (N-CH3)[9] | 303 (M+), 138, 121, 108, 94[1] |

| Cocaine | δ 7.4-8.0 (m, 5H, Ar-H), δ 5.2 (m, 1H, H-3), δ 3.7 (s, 3H, COOCH3), δ 3.0 (m, 1H, H-2), δ 2.5 (s, 3H, N-CH3)[9] | δ 170.5 (COOCH3), δ 166.2 (OCOC6H5), δ 132.8, 130.1, 129.6, 128.3 (Ar-C), δ 66.9 (C-3), δ 64.9 (C-1, C-5), δ 51.3 (COOCH3), δ 41.1 (N-CH3)[9] | 303 (M+), 182 (base peak), 105, 82, 77[1][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound alkaloid research.

Extraction of this compound Alkaloids from Plant Material (General Solvent Extraction)

This protocol is a general method for the extraction of this compound alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Datura stramonium seeds)

-

Extraction solvent: Chloroform (B151607):Methanol:25% Ammonia (B1221849) (15:15:1 v/v/v)[14]

-

1N Sulfuric acid

-

Chloroform

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Weigh 20 g of dried, powdered plant material.[14]

-

Macerate the plant material in 620 mL of the extraction solvent at room temperature for one hour with occasional shaking.[14]

-

Filter the mixture and collect the filtrate.

-

Evaporate the solvent from the filtrate to dryness using a rotary evaporator.[14]

-

Dissolve the residue in 100 mL of chloroform and transfer to a separatory funnel.[14]

-

Add 20 mL of 1N sulfuric acid and shake thoroughly. Allow the layers to separate.

-

Collect the acidic aqueous layer (containing the protonated alkaloids).

-

Wash the chloroform layer with two additional portions of 1N sulfuric acid and combine the aqueous extracts.

-

Make the combined aqueous layer alkaline (pH ~9-10) with 25% ammonia solution.

-

Extract the alkaline solution three times with fresh portions of chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the chloroform to yield the crude alkaloid extract.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound Alkaloid Analysis

The QuEChERS method is a streamlined approach for the extraction and cleanup of analytes from complex matrices, such as leafy vegetables, for subsequent analysis by HPLC-MS/MS.[21][22]

Materials:

-

Homogenized plant sample (e.g., leafy vegetables)

-

Acetonitrile (ACN) with 1% acetic acid

-

Anhydrous magnesium sulfate (MgSO4)

-

Sodium chloride (NaCl)

-

Sodium citrate (B86180) tribasic dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA - primary secondary amine)

-

Centrifuge tubes (15 mL or 50 mL)

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ACN with 1% acetic acid.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the upper ACN layer to a 2 mL d-SPE cleanup tube containing MgSO4 and PSA.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The resulting supernatant is ready for analysis by HPLC-MS/MS.

Robinson's Synthesis of Tropinone

This is a simplified representation of the classic one-pot synthesis.[4][7]

Reactants:

-

Succinaldehyde

-

Methylamine

-

Acetonedicarboxylic acid (or its salt)

-

Buffered aqueous solution (pH ~7)

Procedure:

-

Combine succinaldehyde, methylamine, and acetonedicarboxylic acid in a buffered aqueous solution at room temperature.

-

The reaction proceeds through a series of tandem reactions, including a double Mannich reaction.

-

The intermediate tropinonedicarboxylic acid is formed, which then undergoes decarboxylation to yield tropinone.

-

The tropinone can be extracted from the reaction mixture with an organic solvent.

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their profound physiological effects by interacting with specific targets in the central and peripheral nervous systems.

Atropine: A Muscarinic Acetylcholine Receptor Antagonist

Atropine and the related alkaloid scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[23] They block the action of the neurotransmitter acetylcholine, thereby inhibiting the parasympathetic nervous system.

Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.

Cocaine: A Monoamine Reuptake Inhibitor

Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), as well as the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT).[7] By inhibiting these transporters, cocaine increases the synaptic concentration of these neurotransmitters, leading to its characteristic stimulant effects.

Caption: Cocaine blocks the dopamine transporter, increasing synaptic dopamine.

General Workflow for this compound Alkaloid Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound alkaloids from a plant source.

Caption: General workflow for this compound alkaloid analysis.

Conclusion

The study of this compound alkaloids continues to be a vibrant and important area of research. From their rich history rooted in ethnobotany to their complex chemical structures that challenged and inspired generations of chemists, these compounds remain at the forefront of natural product chemistry and pharmacology. The methodologies for their extraction, elucidation, and synthesis have evolved dramatically, yet the fundamental bicyclic this compound core continues to provide a scaffold for the development of new therapeutic agents. This guide has provided a comprehensive technical overview intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of these fascinating natural products.

References

- 1. Note 49: Analysis of Cocaine Utilizing a New Direct Insertion Probe on a Hewlett Packard 5973 MSD [sisweb.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tropinone - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 8. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-NMR spectroscopy of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dea.gov [dea.gov]

- 12. dl.astm.org [dl.astm.org]

- 13. benchchem.com [benchchem.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on mu-QuEChERS Combined with HPLC-MS/MS - Rey Juan Carlos University [portalcientifico.urjc.es]

- 16. Binding of this compound alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Highly potent cocaine analogs cause long-lasting increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Parthenolide acts as a cocaine antagonist in the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atropine(51-55-8) 1H NMR [m.chemicalbook.com]

- 21. Improved Analytical Approach for Determination of this compound Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Nomenclature of the Tropane Ring System

This technical guide provides a comprehensive overview of the stereochemistry and nomenclature of the this compound ring system, a core scaffold in a wide range of biologically active alkaloids. Understanding the nuanced three-dimensional structure and systematic naming of these molecules is critical for their synthesis, characterization, and the development of novel therapeutics.

The this compound Ring System: Core Structure

The this compound ring system is a bicyclic amine characterized by an 8-azabicyclo[3.2.1]octane skeleton.[1][2] This structure consists of a piperidine (B6355638) and a pyrrolidine (B122466) ring sharing a common nitrogen atom and two carbon atoms.[3][4] The foundational structure, this compound itself, is N-methyl-8-azabicyclo[3.2.1]octane.[5] This bicyclic framework is the key structural element in numerous important alkaloids, including atropine (B194438) and cocaine, which are found in plants of the Solanaceae and Erythroxylaceae families.[5][6] While this compound has two asymmetric carbons (C-1 and C-5), the parent molecule is achiral (a meso compound) due to an internal plane of symmetry.[1][5] However, substitution on the ring can lead to chirality.[1]

Stereochemistry of the this compound Ring

The biological activity of this compound alkaloids is profoundly influenced by their stereochemistry, particularly the orientation of substituents on the bicyclic frame.

Ring Conformation

Proton-resonance-spectroscopic and dipole-moment measurements have confirmed that the piperidine ring in the this compound system predominantly exists in a chair conformation.[7] The N-methyl group typically occupies an equatorial position to minimize steric hindrance.[7][8]

Substituent Orientation: α/β and endo/exo Nomenclature

The stereochemistry of substituents, especially at the C-3 position, is crucial and is described using two main systems of nomenclature:

-

α/β Notation: This system relates the substituent's orientation to the nitrogen bridge.

-

An α-substituent is syn (on the same side) to the nitrogen bridge. This corresponds to an axial position in the chair conformation of the piperidine ring.[8] Tropine (B42219), with its 3α-hydroxyl group, is a classic example.[8]

-

A β-substituent is anti (on the opposite side) to the nitrogen bridge, corresponding to an equatorial position.[8] Pseudotropine, with a 3β-hydroxyl group, illustrates this configuration.[6]

-

-

endo/exo Notation: This terminology is used for bridged ring systems more broadly.

-

An endo-substituent points towards the larger of the two non-bridgehead carbon bridges (in this case, the C6-C7 bridge). For a C-3 substituent, this is equivalent to the α-position.

-

An exo-substituent points away from the larger bridge. For a C-3 substituent, this is equivalent to the β-position.

-

The stereochemistry at C-3 is a critical determinant of the metabolic fate and pharmacological properties of this compound alkaloids.[8] For example, tropinone (B130398) is a key intermediate that is stereospecifically reduced by two different enzymes: tropinone reductase I (TR-I) to form tropine (3α-tropanol), and tropinone reductase II (TR-II) to form pseudotropine (3β-tropanol).[6][8]

Chirality in Substituted Tropanes

While this compound itself is achiral, the introduction of substituents at positions other than C-3, or specific substitutions at C-6 or C-7, can desymmetrize the molecule, leading to the formation of enantiomers.[1] For example, 3,6-disubstituted and 3,7-disubstituted tropanes can exist as enantiomeric pairs (e.g., 3R,6R or 3S,6S).[9][10] The absolute configuration of these chiral centers is critical for their biological activity and is a key focus in their synthesis and analysis.[9][11]

Nomenclature of the this compound Ring System

The systematic naming of this compound derivatives follows the IUPAC rules for bridged bicyclic systems.[12][13]

-

Parent Scaffold: The core structure is named 8-azabicyclo[3.2.1]octane .

-

[3.2.1] : These numbers represent the lengths of the carbon bridges connecting the two bridgehead atoms (C-1 and C-5). There are three carbons in the longest bridge (C-2, C-3, C-4), two carbons in the next bridge (C-6, C-7), and one atom in the shortest bridge (the nitrogen at position 8).[14][15]

-

octane : Denotes a total of eight atoms in the bicyclic skeleton.[14]

-

8-aza : Indicates that the atom at position 8 is a nitrogen.

-

Numbering: The numbering begins at one of the bridgehead carbons (C-1) and proceeds along the longest bridge to the other bridgehead carbon (C-5).[15][16] It then continues along the next longest bridge (C-6, C-7) and finally numbers the shortest bridge atom (N-8).[1] There is often confusion in the literature regarding the consistent application of these numbering rules, especially for substituted derivatives.[1][9]

For example, tropine is systematically named (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, where the lowercase 'r' denotes the reference stereocenter. The α and β descriptors are commonly used in trivial names for clarity.

Experimental Protocols for Stereochemical Determination

The definitive assignment of stereochemistry in this compound alkaloids relies on a combination of spectroscopic and chromatographic techniques.

Protocol 1: Stereochemical Assignment using NMR Spectroscopy

Objective: To determine the relative and absolute configuration of substituents using ¹H and ¹³C NMR, including the use of chiral derivatizing agents.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra. The coupling constants (³J values) of the C-3 proton can help determine its orientation (axial vs. equatorial).

-

2D NMR: Perform 2D NMR experiments such as COSY and HSQC to assign all proton and carbon signals unambiguously. NOESY experiments can reveal through-space correlations that help define the relative stereochemistry.

-

Absolute Configuration (Mosher's Method): [9] a. For compounds with a free hydroxyl group, prepare two separate samples. b. To one sample, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the other, add (S)-(+)-MTPA-Cl. Add a small amount of pyridine (B92270) to catalyze the reaction. c. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. d. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center are analyzed. The pattern of positive and negative Δδ values allows for the assignment of the absolute configuration of the alcohol.[9]

Protocol 2: Separation of this compound Enantiomers by Chiral HPLC

Objective: To separate and quantify the enantiomers of a chiral this compound alkaloid.

Methodology:

-

Column Selection: Utilize a chiral stationary phase (CSP). Cyclodextrin-based columns (e.g., beta-cyclodextrin (B164692) bonded phase) or protein-based columns (e.g., α1-acid glycoprotein) are often effective for this compound alkaloids.[17][18][19]

-

Mobile Phase Optimization: a. Start with a mobile phase typical for the chosen column, often a mixture of an organic modifier (e.g., ethanol, acetonitrile) and a buffer.[19] b. For basic compounds like this compound alkaloids, adding a competing base such as triethylamine (B128534) (TEA) to the mobile phase can improve peak shape by masking residual silanol (B1196071) groups on the column.[20] c. Adjust the mobile phase composition, pH, and flow rate to achieve baseline separation of the enantiomers.

-

Sample Analysis: a. Dissolve the racemic sample in the mobile phase. b. Inject the sample onto the equilibrated HPLC system. c. Detect the eluting enantiomers using a suitable detector (e.g., UV at 210-230 nm).[19][20]

-

Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers.

Protocol 3: Unambiguous Structure Determination by X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure, including absolute stereochemistry.

Methodology:

-

Crystallization: Grow single crystals of the purified this compound alkaloid or a suitable salt derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data.

-

Absolute Configuration: For chiral molecules, the absolute configuration can typically be determined from the diffraction data if a heavy atom is present or if anomalous dispersion effects are measured accurately (Flack parameter determination). This provides an unambiguous assignment of the stereochemistry.[21]

Quantitative Data on this compound Stereoisomers

The stereochemical differences between this compound isomers lead to distinct physicochemical and spectroscopic properties.

Table 1: Comparative Physicochemical Properties of Tropine and Pseudotropine

| Property | Tropine (3α-OH) | Pseudotropine (3β-OH) | Reference(s) |

| Hydroxyl Group Orientation | Axial (syn to N-bridge) | Equatorial (anti to N-bridge) | [8] |

| Thermodynamic Stability | More stable | Less stable | [8] |

| Melting Point (°C) | 63-65 | 108-110 | |

| Boiling Point (°C) | 229 | 240-241 | |

| Biological Precursor | Hyoscyamine, Scopolamine | Calystegines | [6][8] |

Table 2: Representative ¹³C-NMR Chemical Shift Data (δ, ppm) for this compound Alkaloids in CDCl₃

| Carbon | Tropine | Atropine | Scopolamine | Cocaine | Reference(s) |

| C-1 | 35.6 | 35.4 | 34.6 | 35.7 | [22][23] |

| C-2 | 35.2 | 30.5 | 25.1 | 30.0 | [22][23] |

| C-3 | 61.2 | 67.2 | 64.1 | 67.2 | [22][23] |

| C-4 | 35.2 | 30.5 | 25.1 | 25.5 | [22][23] |

| C-5 | 35.6 | 35.4 | 34.6 | 35.7 | [22][23] |

| C-6 | 26.1 | 25.9 | 59.9 | 25.4 | [22][23] |

| C-7 | 26.1 | 25.9 | 58.0 | 25.4 | [22][23] |

| N-CH₃ | 40.2 | 40.0 | 41.8 | 41.0 | [22][23] |

Note: Chemical shifts can vary slightly depending on solvent and experimental conditions.

Visualizations of this compound Stereochemistry and Logic

The following diagrams illustrate key stereochemical and biosynthetic concepts related to the this compound ring system.

Caption: Numbering and stereochemistry of the this compound ring system.

Caption: Stereospecific reduction of tropinone in alkaloid biosynthesis.

Caption: Logical workflow for the stereochemical assignment of this compound alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The conformations of tropanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Chirality and numbering of substituted this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Chemical Synthesis and Applications of this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. old.iupac.org [old.iupac.org]

- 13. Fused and bridged bicycloalkanes [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. coconote.app [coconote.app]

- 17. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. public.pensoft.net [public.pensoft.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. C-NMR spectroscopy of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. C-NMR spectroscopy of this compound alkaloids. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Enzymatic Steps in Scopolamine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic steps involved in the biosynthesis of scopolamine (B1681570), a tropane alkaloid of significant medicinal value. This document details the biosynthetic pathway, presents quantitative data from metabolic engineering studies, outlines key experimental protocols, and provides visual representations of the biochemical cascade and experimental workflows.

The Enzymatic Pathway of Scopolamine Biosynthesis

Scopolamine is a secondary metabolite produced by plants of the Solanaceae family, such as Hyoscyamus niger, Atropa belladonna, and Datura stramonium[1]. Its biosynthesis is a complex process involving several enzymatic reactions that convert primary metabolites into the final this compound alkaloid structure. The pathway originates from the amino acid L-ornithine and involves a series of modifications to form the characteristic this compound ring, followed by esterification and epoxidation.

The key enzymatic steps in the scopolamine biosynthetic pathway are as follows:

-

Formation of Putrescine: The pathway initiates with the decarboxylation of L-ornithine to produce putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) . Alternatively, putrescine can also be synthesized from arginine via the action of arginine decarboxylase (ADC), agmatine (B1664431) iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA)[2].

-

N-methylation of Putrescine: The first committed step towards this compound alkaloid biosynthesis is the N-methylation of putrescine to form N-methylputrescine. This reaction is catalyzed by putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-methionine (SAM) as the methyl group donor[2][3]. This step is considered a rate-limiting factor in the overall pathway[3].

-

Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine is then oxidatively deaminated by a diamine oxidase, N-methylputrescine oxidase (MPO) , to yield 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[1][4].

-

Formation of Tropinone (B130398): The N-methyl-Δ¹-pyrrolinium cation condenses with a four-carbon unit derived from acetoacetate (B1235776) to form hygrine. While the exact enzymatic mechanism for this condensation is not fully elucidated, it is a crucial step leading to the formation of the this compound ring[1][5]. Hygrine is then rearranged to form tropinone[1].

-

Reduction of Tropinone to Tropine (B42219): Tropinone is stereospecifically reduced to tropine by tropinone reductase I (TRI) , an NADPH-dependent enzyme[1][6]. Another enzyme, tropinone reductase II (TRII), reduces tropinone to pseudotropine, which is a precursor for other alkaloids but not scopolamine[6].

-

Formation of Littorine: Tropine undergoes esterification with phenyllactate, derived from the amino acid phenylalanine, to form littorine[1].

-

Rearrangement of Littorine to Hyoscyamine (B1674123) Aldehyde: Littorine is then rearranged and oxidized by a cytochrome P450 enzyme, CYP80F1 , to form hyoscyamine aldehyde[1][7].

-

Reduction to Hyoscyamine: Hyoscyamine aldehyde is subsequently reduced to form hyoscyamine.

-

Conversion of Hyoscyamine to Scopolamine: The final two steps in the biosynthesis of scopolamine are catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H) , a 2-oxoglutarate-dependent dioxygenase[2][4][8][9][10][11]. H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine (also known as anisodamine)[4][12]. The same enzyme then catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine[2][4][9]. This final conversion is often a rate-limiting step in scopolamine accumulation[3].

Quantitative Data in Scopolamine Biosynthesis

Metabolic engineering efforts have focused on overexpressing key enzymes in the scopolamine pathway to enhance its production in various plant systems, particularly in hairy root cultures. The following tables summarize key quantitative findings from these studies.

| Plant Species | Transgene(s) Overexpressed | System | Fold Increase in Scopolamine | Scopolamine Concentration | Reference |

| Hyoscyamus niger | pmt and h6h | Hairy Root Culture | > 9-fold | 411 mg/L | [3][13] |

| Atropa belladonna | pmt and h6h | Transgenic Plant | 7.3-fold | - | [14] |

| Atropa belladonna | h6h | Hairy Root Culture | 5-fold | - | [11] |

| Hyoscyamus muticus | h6h | Hairy Root Culture | 100-fold | - | [11] |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the scopolamine biosynthetic pathway and for the quantification of this compound alkaloids.